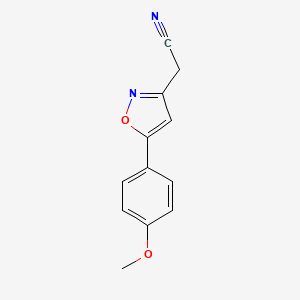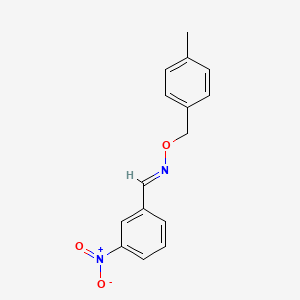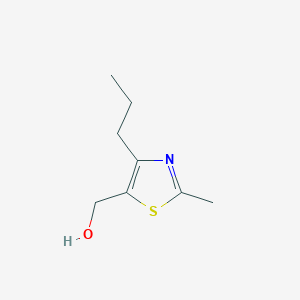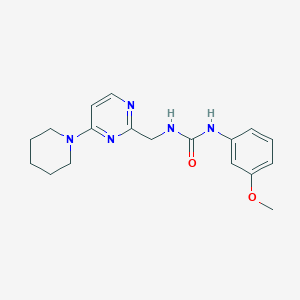
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as MP-10, is a chemical compound with potential therapeutic applications. It is a kinase inhibitor that has been studied extensively for its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Conformational and Tautomeric Control in Molecular Sensing
The research by (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019) explored the conformational equilibrium and tautomerism in urea and pyrimidine derivatives. They found that these compounds can associate through hydrogen bonding, leading to tautomerism controlled by the conformational state. This has potential applications in molecular sensing, where the reverse reaction is not preferred due to kinetic trapping.
Chemical Modification in Analgesic Activity
The study by (Nie et al., 2020) on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a urea-based TRPV1 antagonist, found that replacing the pyridine ring with a pyrimidine ring led to novel analogs with improved pharmacological profiles. This highlights the importance of chemical modification in enhancing the efficacy and safety of analgesic drugs.
Acetylcholinesterase Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including 4-piperidinylethyl, by (Vidaluc et al., 1995) revealed their potential as antiacetylcholinesterase agents. Optimizing the spacer length and conformational flexibility was crucial for achieving high inhibitory activities. This suggests the role of such compounds in developing treatments for conditions like Alzheimer's disease.
Synthesis of Pyrimidinone Derivatives
The synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, as demonstrated by (Shu-jing, 2004), involved anisaldehyde, ethyl acetoacetate, and urea. This process, yielding high yields under optimized conditions, indicates the potential for efficient production of pyrimidinone derivatives, which are important in various pharmaceutical applications.
Insecticidal Properties of Pyridine Derivatives
The study by (Bakhite et al., 2014) on pyridine derivatives, including those with pyrimidinyl groups, showed significant insecticidal activities against cowpea aphids. This suggests the potential use of such compounds in agricultural pest control.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-5-6-14(12-15)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFMBGFVCIKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

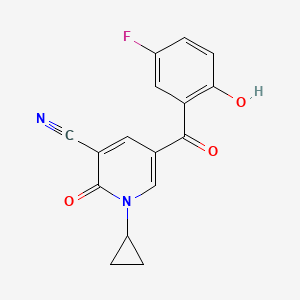

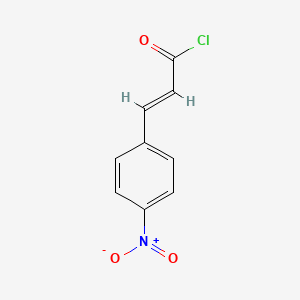
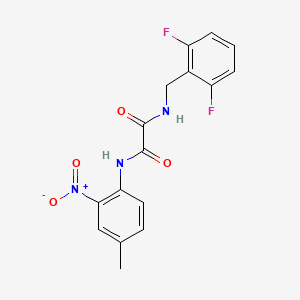
![6-(3-nitrophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2647911.png)
![N-[[4-(2,6-diethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2647912.png)
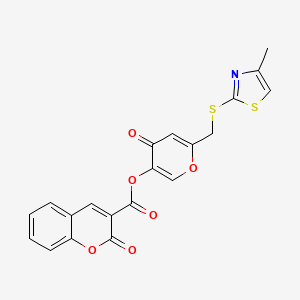
![Ethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2647918.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647919.png)
![4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-N-(propan-2-yl)piperazine-1-carboxamide](/img/structure/B2647921.png)
